Tris(acetylacetonato)yttriumhydrate
Description
Contextualization within Organometallic Chemistry and Coordination Compounds
Tris(acetylacetonato)yttrium hydrate (B1144303) belongs to the class of coordination compounds known as metal acetylacetonates (B15086760). These complexes are formed between a metal ion and the acetylacetonate (B107027) anion (acac), which is derived from acetylacetone (B45752). wikipedia.orgmagritek.com The acetylacetonate ligand is bidentate, meaning it binds to the central metal ion through two of its oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgwikipedia.org
While often discussed in the context of organometallic chemistry due to the presence of carbon in the ligand, it is more precisely classified as a coordination compound. Organometallic chemistry specifically studies compounds containing at least one bond between a carbon atom of an organic compound and a metal. libretexts.org In Tris(acetylacetonato)yttrium hydrate, the bonding occurs between the yttrium metal ion and the oxygen atoms of the acetylacetonate ligand. wikipedia.org
The general chemical formula for Tris(acetylacetonato)yttrium hydrate is Y(C₅H₇O₂)₃(H₂O)ₓ, where 'x' can range from 1 to 3. wikipedia.org The presence of water molecules in the hydrate form is crucial to its crystalline structure and influences its properties. cymitquimica.com
Historical Perspectives on Metal Acetylacetonate Research
Metal acetylacetonates hold historical significance as they were among the first compounds to be identified as what are now known as coordination compounds. researchgate.net Their unique properties, such as their unexpected volatility, led to significant investigation, including during World War II for potential applications in isotope separation. researchgate.net The synthesis of these complexes typically involves the reaction of a metal salt with acetylacetone in the presence of a base. wikipedia.org
Significance of Yttrium Coordination Chemistry in Contemporary Research
Yttrium, a trivalent transition metal, forms a variety of inorganic compounds, generally in the +3 oxidation state. libretexts.org The coordination chemistry of yttrium and rare-earth metal ions is a rich and evolving field of study. acs.org Yttrium complexes have garnered attention for their diverse applications, which stem from the specific properties imparted by the coordination of various ligands to the yttrium center. researchgate.net
These applications are wide-ranging and include roles in catalysis, materials science, and electronics. researchgate.netornl.gov For instance, yttrium compounds are utilized in the production of ceramics, phosphors for fluorescent lighting and computer displays, and as components in automotive sensors. americanelements.com The study of yttrium coordination compounds is driven by the potential to design new materials and catalysts with tailored functionalities. mdpi.com
Scope and Objectives of Academic Inquiry into Tris(acetylacetonato)yttrium Hydrate
Academic research into Tris(acetylacetonato)yttrium hydrate is multifaceted, focusing on its synthesis, characterization, and potential applications. Key areas of investigation include:
Synthesis and Structural Analysis: Researchers are interested in developing efficient synthetic routes to produce high-purity Tris(acetylacetonato)yttrium hydrate. handwiki.org A significant aspect of this research involves the detailed characterization of its molecular and crystal structure, often employing techniques like X-ray crystallography. acs.orgacs.org Studies have shown that upon heating under vacuum, the hydrated form can convert to an oxo-cluster. wikipedia.org
Precursor for Materials Synthesis: Tris(acetylacetonato)yttrium hydrate serves as a valuable precursor for the synthesis of various yttrium-based materials. cymitquimica.com For example, it is used in the preparation of europium-doped yttrium orthovanadate nanoparticles. chemicalbook.comchemicalbook.com Its thermal decomposition to form yttrium oxide is another area of interest for creating thin films and coatings. ornl.govhandwiki.org
Catalytic Applications: Like many metal acetylacetonates, the catalytic potential of Tris(acetylacetonato)yttrium hydrate is an active area of research. americanelements.com These complexes can act as catalysts or catalyst precursors in various organic reactions. americanelements.comresearchgate.net
The ongoing study of Tris(acetylacetonato)yttrium hydrate and its analogs continues to contribute to the fundamental understanding of coordination chemistry and the development of new functional materials.
Interactive Data Tables
Table 1: Chemical Properties of Tris(acetylacetonato)yttrium Hydrate
| Property | Value |
| Chemical Formula | Y(C₅H₇O₂)₃ · xH₂O ereztech.com |
| Molecular Weight | 386.23 g/mol (anhydrous) ereztech.com |
| Appearance | White to yellow powder or crystals ereztech.com |
| Solubility | Insoluble in water chemicalbook.com |
| Melting Point | 131 °C (404 K) wikipedia.org |
Table 2: Research Applications of Tris(acetylacetonato)yttrium Hydrate
| Application | Description |
| Precursor for Nanoparticles | Used in the synthesis of europium-doped yttrium orthovanadate nanoparticles. chemicalbook.comchemicalbook.com |
| Chemical Vapor Deposition (CVD) | Employed as a precursor in CVD for the fabrication of thin films and nanostructures. americanelements.comamericanelements.com |
| Catalysis | Investigated as a catalyst and catalytic reagent in organic synthesis. americanelements.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H23O7Y |
|---|---|
Molecular Weight |
404.24 g/mol |
IUPAC Name |
pentane-2,4-dione;yttrium(3+);hydrate |
InChI |
InChI=1S/3C5H7O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |
InChI Key |
AAZLWXPKXYEVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Y+3] |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies for Tris Acetylacetonato Yttriumhydrate
General Principles of Metal Acetylacetonate (B107027) Synthesis
The synthesis of metal acetylacetonates (B15086760) is a fundamental process in coordination chemistry, yielding a class of complexes with broad applications in catalysis and materials science. americanelements.com These compounds are coordination complexes formed between a metal ion and the acetylacetonate anion (CH₃COCHCOCH₃)⁻, commonly abbreviated as acac⁻. wikipedia.org The acetylacetonate ligand is bidentate, meaning it binds to the metal ion through two of its atoms, in this case, both oxygen atoms. This forms a stable six-membered chelate ring. wikipedia.orgmagritek.com
The most common synthetic route involves the reaction of a metal salt with acetylacetone (B45752) (acacH) in a suitable solvent. wikipedia.org Since acetylacetone is a weak acid, the addition of a base is often necessary to facilitate the deprotonation of acacH to form the acetylacetonate anion. wikipedia.orggoogle.com This shifts the equilibrium of the reaction in favor of the complex formation. wikipedia.org The general reaction can be represented as:
Mⁿ⁺ + n(acacH) ⇌ M(acac)ₙ + nH⁺
The choice of base is crucial and can range from strong bases like sodium hydroxide (B78521) to weaker bases like ammonia (B1221849) or sodium acetate. google.comscribd.com The selection depends on the specific metal ion and the desired reaction conditions. In some instances, the chelate effect is so pronounced that the reaction proceeds without the need for an external base. wikipedia.org
Another synthetic approach involves the use of metal oxides, hydroxides, or carbonates as the metal source. google.com These are reacted directly with acetylacetone, often in an aqueous solution or an inert solvent. google.com Controlling the pH is important in these reactions to prevent the contamination of the final product with metal hydroxides or basic salts. google.com
Specific Synthetic Routes for Tris(acetylacetonato)yttriumhydrate
This compound, with the chemical formula Y(C₅H₇O₂)₃(H₂O)ₓ, is a coordination compound of yttrium. wikipedia.org The degree of hydration, denoted by 'x', can vary. wikipedia.org
Direct Synthesis from Yttrium Salts and Acetylacetone
The direct synthesis of this compound typically involves the reaction of an yttrium salt, such as yttrium(III) chloride or yttrium(III) nitrate, with acetylacetone in a solvent. An early method reported in 1920 by Jantsch and Meyer involved the reaction of yttrium hydroxide with an ammoniacal solution of acetylacetone. wikipedia.org The crystal and molecular structure of the trihydrate form, Y(acac)₃·3H₂O, was later determined by Cunningham, Sands, and Wagner in 1967. wikipedia.orgacs.org
The synthesis generally follows the principles outlined for metal acetylacetonates. A base is used to deprotonate the acetylacetone, allowing it to coordinate with the yttrium ion. The resulting complex, being neutral, is often insoluble in the reaction medium and can be isolated by filtration. magritek.com The hydrate (B1144303) form is typically obtained when the synthesis is carried out in aqueous solutions or in the presence of water.
Table 1: Summary of Direct Synthesis Conditions for Metal Acetylacetonates This table provides examples of reaction conditions for various metal acetylacetonates to illustrate the general synthetic principles.
| Metal Salt | Base | Solvent | Reference |
|---|---|---|---|
| Manganese(II) chloride tetrahydrate | Sodium acetate | Distilled water | magritek.com |
| Iron(II) chloride hexahydrate | Sodium acetate | Distilled water/Methanol | magritek.com |
| Copper(II) chloride hexahydrate | Sodium acetate | Distilled water/Methanol | magritek.com |
| Iron(III) hydroxide | None (direct reaction) | Not specified | rsc.org |
Advanced Synthetic Techniques and Optimization Strategies
To improve upon traditional synthetic methods, advanced techniques can be employed to enhance reaction rates, yields, and product purity. While specific examples for this compound are not extensively detailed in the provided search results, general advancements in metal acetylacetonate synthesis are applicable. These can include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by utilizing microwave radiation to rapidly heat the reaction mixture.
Sonochemical methods: The use of ultrasound can enhance the rate of reaction by creating localized high-pressure and high-temperature zones, leading to the formation of highly reactive species.
Electrochemical synthesis: This method involves the use of an electric current to drive the reaction, offering a high degree of control over the process.
Optimization strategies often focus on the careful control of reaction parameters such as pH, temperature, and stoichiometry of reactants. For instance, a novel and environmentally friendly process for preparing metal acetylacetonates involves the reaction of a metal hydroxide or oxide with a stoichiometric amount of acetylacetone in the absence of an organic solvent. google.com Another advanced methodology involves an electron-transfer reaction between a metal at a higher oxidation state and acetylacetone. google.com
Upon heating under vacuum, the hydrated forms of yttrium acetylacetonate can convert to an oxo-cluster, Y₄O(C₅H₇O₂)₁₀. wikipedia.org This behavior is also observed for the acetylacetonates of other rare earth elements like gadolinium, europium, lanthanum, and erbium. wikipedia.org
Structural Elucidation and Advanced Characterization Techniques for Tris Acetylacetonato Yttriumhydrate
Spectroscopic Analysis in Structural Determination
Spectroscopic techniques are instrumental in probing the local environment of the yttrium ion and the vibrational and electronic properties of the acetylacetonate (B107027) ligands.
Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of the acetylacetonate (acac) ligands and confirming their coordination to the yttrium center. The IR spectrum of tris(acetylacetonato)yttriumhydrate exhibits characteristic absorption bands that are sensitive to the bonding within the chelate ring. The dehydration of the complex can also be monitored using IR spectroscopy. researchgate.net
Key vibrational modes observed in the IR spectrum of metal acetylacetonates (B15086760) include:
ν(C=O) and ν(C=C) vibrations: In the free acetylacetone (B45752) ligand, the keto-enol tautomerism results in distinct vibrational frequencies. Upon chelation to a metal ion, the π-electron density in the C-O and C-C bonds of the enol form is delocalized. This results in the appearance of strong bands in the 1600-1500 cm⁻¹ region, which are assigned to the coupled C=O and C=C stretching vibrations. For instance, in tris(acetylacetonato)iron(III), these bands appear around 1572 cm⁻¹ and 1524 cm⁻¹. researchgate.net A similar pattern is expected for the yttrium complex.
δ(C-H) and δ(C-CH₃) vibrations: Bands corresponding to the in-plane and out-of-plane bending modes of the C-H and C-CH₃ groups of the ligand are also observed.
ν(M-O) vibrations: The vibrations corresponding to the yttrium-oxygen bonds typically appear in the lower frequency region of the spectrum (below 600 cm⁻¹). These bands are direct evidence of the coordination of the acetylacetonate ligand to the yttrium ion.
Table 1: Typical Infrared Absorption Bands for Metal Acetylacetonate Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |
| ν(C=O) / ν(C=C) | 1500 - 1600 | Coupled carbonyl and carbon-carbon double bond stretching |
| δs(C-H) | ~1360 | Symmetric C-H bending |
| δ(C-C-H) | ~1275 | C-C-H bending |
| ν(M-O) | < 600 | Metal-Oxygen stretching |
Data compiled from representative metal acetylacetonate complexes. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of this compound in solution. Since Yttrium(III) is a d⁰ metal ion, it is diamagnetic, which results in sharp and well-resolved NMR spectra. magritek.com
The ¹H NMR spectrum is expected to show distinct signals for the different protons in the complex:
Methine proton (CH): The single proton on the central carbon of the acetylacetonate ring will appear as a singlet.
Methyl protons (CH₃): The protons of the two methyl groups will also give rise to a singlet, typically with a larger integration value.
Water protons (H₂O): The protons of the coordinated water molecules may appear as a broad signal, and its chemical shift can be dependent on the solvent and temperature.
The ¹³C NMR spectrum will similarly show characteristic signals for the carbonyl, methine, and methyl carbons of the acetylacetonate ligand. The chemical shifts of these signals can provide further insights into the electronic environment within the chelate ring.
Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is used to study the electronic transitions within the complex. While this compound is colorless, as Y(III) does not have d-d electronic transitions in the visible region, it exhibits strong absorption bands in the UV region. These absorptions are primarily attributed to ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions of the acetylacetonate ligands. mdpi.com The position and intensity of these bands are sensitive to the coordination environment of the yttrium ion and can be used to probe the nature of the metal-ligand bonding.
X-ray Diffraction Methods for Solid-State Structure Determination
X-ray diffraction techniques are the most definitive methods for determining the precise three-dimensional structure of crystalline solids like this compound.
The coordination polyhedron around the yttrium ion is described as a distorted square antiprism. researchgate.net This detailed structural information is crucial for understanding the properties and reactivity of the complex.
Table 2: Selected Crystallographic Data for Tris(acetylacetonato)yttrium Trihydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | researchgate.netacs.org |
| a (Å) | 11.40(2) | researchgate.net |
| b (Å) | 29.53(5) | researchgate.net |
| c (Å) | 8.87(2) | researchgate.net |
| β (°) | 96(2) | researchgate.net |
| Volume (ų) | 2968.75 | researchgate.net |
| Z | 4 | mdpi.com |
| Coordination Number | 8 | researchgate.net |
| Coordination Geometry | Distorted Square Antiprism | researchgate.net |
Note: The unit cell parameters can vary slightly between different studies and depending on the level of hydration.
Powder X-ray diffraction (PXRD) is a valuable technique for identifying the crystalline phases present in a bulk sample of this compound and for assessing its phase purity. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material.
For a sample of tris(acetylacetonato)yttrium dihydrate, a prominent diffraction peak was observed at a 2θ value of 8.31°, corresponding to an interplanar distance (d-spacing) of 10.64 Å. researchgate.net The positions and relative intensities of the peaks in the PXRD pattern can be compared with patterns calculated from single-crystal X-ray diffraction data or with standard reference patterns to confirm the identity and purity of the synthesized complex. The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. For one sample of the dihydrate, the average crystallite size was calculated to be 33.8 nm. researchgate.net
Thermal Analysis for Decomposition Pathway Elucidation
Thermal analysis techniques are essential for determining the thermal stability and decomposition mechanism of tris(acetylacetonato)yttrium hydrate (B1144303). By monitoring changes in the material's properties as a function of temperature, researchers can elucidate the sequence of events that occur upon heating, from the loss of water molecules to the complete breakdown of the organic ligands.
Thermogravimetric Analysis (TGA) is a cornerstone technique for studying the thermal decomposition of materials by measuring changes in mass as a function of temperature. For tris(acetylacetonato)yttrium hydrate, TGA reveals a multi-step decomposition process. An initial weight loss is typically observed around 57-80°C, which corresponds to the loss of water of hydration. researchgate.netresearchgate.net Following dehydration, the anhydrous compound undergoes further decomposition at higher temperatures. A significant and gradual mass loss occurs in the temperature range of 200–550°C, attributed to the multi-step decomposition of the acetylacetonate ligands. researchgate.net
By performing TGA at multiple heating rates, the kinetics of the decomposition can be investigated. bath.ac.uk Methods like the Flynn-Wall-Ozawa (FWO) isoconversional method can be applied to the TGA data to determine key kinetic parameters, such as the activation energy (Ea), without assuming a specific reaction model. researchgate.net The activation energy provides a quantitative measure of the energy barrier for the decomposition reaction, which is critical for process optimization. bath.ac.uk
Table 1: TGA Decomposition Stages for Tris(acetylacetonato)yttrium Hydrate
| Temperature Range (°C) | Event | Description |
| ~80 | Dehydration | Loss of associated water molecules. researchgate.net |
| 200 - 550 | Ligand Decomposition | Multi-step breakdown of the organic acetylacetonate chelates. researchgate.net |
| > 550 | Final Product Formation | Formation of a stable residue, typically yttrium oxide. researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions such as melting, crystallization, and decomposition. nih.gov For tris(acetylacetonato)yttrium hydrate, DSC thermograms show distinct thermal events that complement TGA findings.
An endothermic peak is observed around 80°C, confirming the energy required for the dehydration process noted in TGA. researchgate.net Another endothermic event is detected at approximately 110°C, which indicates the melting point of the anhydrous yttrium acetylacetonate complex. researchgate.net At higher temperatures, typically around 415°C and 478°C, the DSC curve shows strong exothermic peaks. researchgate.net These exotherms signify the energy released during the oxidative decomposition of the organic ligands, leading to the formation of the final inorganic residue. researchgate.net
Table 2: DSC Thermal Events for Tris(acetylacetonato)yttrium Hydrate
| Approximate Temperature (°C) | Peak Type | Associated Transition |
| 80 | Endothermic | Dehydration (Loss of H₂O). researchgate.net |
| 110 | Endothermic | Melting of the anhydrous complex. researchgate.net |
| 415 | Exothermic | Onset of decomposition. researchgate.net |
| 478 | Exothermic | Major decomposition event. researchgate.net |
Advanced In Situ Characterization Techniques for Dynamic Processes
While conventional thermal analysis provides data on bulk thermal events, advanced in situ techniques allow for the direct observation of structural and chemical changes as they happen. These methods are invaluable for understanding the dynamic processes of crystallization, phase transitions, and reaction mechanisms in real-time.
In situ X-ray diffraction (XRD) is a powerful technique for monitoring crystalline phase changes during a chemical process or under varying temperatures. The diffraction pattern of the hydrated form, Y(acac)₃(H₂O)₂, has been well-characterized, showing a monoclinic P2₁/c space group. researchgate.net
By performing XRD measurements while heating the sample, one can directly observe the transition from the hydrated crystalline structure to the anhydrous form and subsequently to any intermediate crystalline phases or the final yttrium oxide product. This allows for the precise determination of transition temperatures and the identification of transient species that might be missed by ex situ analysis. researchgate.net Studies on analogous compounds like tris(acetylacetonato)-aluminum(III) have demonstrated the power of in situ XRD in identifying different polymorphs that form during crystallization, highlighting the potential of this technique for uncovering the complex phase behavior of the yttrium analogue. researchgate.net
The yttrium(III) ion itself is not luminescent, but the acetylacetonate ligand can be, and the coordination environment significantly affects its electronic properties. In situ luminescence and optical transmission monitoring can provide kinetic information on the formation and transformation of the complex. researchgate.net For instance, during the synthesis or decomposition of tris(acetylacetonato)yttrium hydrate, changes in the coordination sphere of the yttrium ion can alter the emission properties of the ligand. By monitoring the intensity and wavelength of this luminescence in real-time, researchers can track the reaction progress, such as the rate of complex formation or ligand dissociation. researchgate.net This approach has been successfully used to monitor the crystallization process of similar metal acetylacetonate complexes. researchgate.net
In situ Raman spectroscopy is highly sensitive to changes in molecular vibrations and crystal lattice phonons, making it an excellent tool for monitoring phase transitions. nih.gov The Raman spectrum of tris(acetylacetonato)yttrium hydrate features characteristic bands corresponding to the vibrational modes of the Y-O bonds and the various C-C, C-O, and C-H bonds within the acetylacetonate ligands.
As the compound is heated, the loss of water molecules and subsequent structural rearrangements would cause distinct shifts in the positions and intensities of these Raman bands. nih.gov This allows for the precise tracking of the dehydration process and any subsequent polymorphic transformations of the anhydrous form. nih.govnih.gov By monitoring these spectral changes in real-time, one can gain a detailed understanding of the structural dynamics at a molecular level, complementing the data obtained from XRD and thermal analysis. nih.gov
Coordination Chemistry and Electronic Structure Investigations of Tris Acetylacetonato Yttriumhydrate
Chelation Characteristics of Acetylacetonate (B107027) Ligands within Yttrium Complexes
The acetylacetonate anion (CH₃COCHCOCH₃)⁻, commonly abbreviated as acac⁻, functions as a bidentate chelating ligand. thecreativechemist.org In complexes with yttrium, the ligand binds to the central metal ion through its two oxygen atoms. researchgate.net This binding occurs after the acetylacetone (B45752) molecule, which exists in equilibrium with its enol tautomer, is deprotonated by a base to form the anion. thecreativechemist.orgdepauw.edu
The coordination of both oxygen atoms to the yttrium center results in the formation of a stable, six-membered chelate ring (C₃O₂Y). researchgate.netwikipedia.org The formation of multiple such rings with a single metal ion, a phenomenon known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. In tris(acetylacetonato)yttrium(III), three acac⁻ ligands bind to the yttrium ion, forming a neutral tris-chelate complex. thecreativechemist.org
Elucidation of Coordination Geometry and Stereochemical Aspects of Yttrium(III) Centers
The coordination environment of the yttrium(III) ion in the hydrated complex is largely dictated by the number of coordinated water molecules. In the well-characterized dihydrate, Tris(acetylacetonato)yttrium(III) dihydrate or Y(acac)₃(H₂O)₂, the central yttrium atom is eight-coordinate. researchgate.net The coordination sphere consists of six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from two water molecules. researchgate.net
The resulting coordination polyhedron is best described as a distorted square antiprism. researchgate.net The existence of other hydrated forms, such as a trihydrate, has also been reported, which would also feature an eight-coordinate yttrium center. wikipedia.orgacs.org
From a stereochemical perspective, the arrangement of three bidentate ligands around a central metal atom in an octahedral-type geometry results in a chiral complex with D₃ symmetry. wikipedia.org This means the complex is non-superimposable on its mirror image, and therefore can exist as a pair of enantiomers (optical isomers).
Analysis of Metal-Ligand Bonding Interactions and Electron Density Distribution
The bonding between the "hard" Y³⁺ cation and the oxygen atoms of the "hard" acetylacetonate ligand is predominantly ionic, a characteristic typical of rare-earth element complexes. wikipedia.org Despite the primarily ionic nature, there is evidence of electron delocalization within the chelate ring. The six-membered C₃O₂M ring is generally planar and exhibits a degree of aromatic character due to the delocalized π-electrons across the C₃O₂ framework. wikipedia.org
Detailed analyses of electron density distribution in yttrium complexes are intricate. However, general principles of coordination chemistry suggest that electron density is highest around the electronegative oxygen atoms of the ligands and is drawn toward the positively charged yttrium(III) center. mdpi.com Studies on elemental yttrium have explored its electron momentum density, but direct experimental data on the electron density distribution within the metal-ligand bonds of tris(acetylacetonato)yttriumhydrate is not widely available. aps.org
Studies on Polymorphism and Isomerism in this compound
Polymorphism in this compound is primarily observed through the existence of different hydrates, which result in distinct crystal structures. The compound is known to exist in various hydrated forms, with the dihydrate and trihydrate being structurally characterized. researchgate.netwikipedia.orgacs.org These different hydration states lead to variations in the crystal packing and unit cell parameters. For example, Y(acac)₃(H₂O)₂ crystallizes in the P21/c space group. researchgate.net A third water molecule in this structure is not directly coordinated to the metal but participates in hydrogen bonding, linking adjacent complex molecules. researchgate.net
Crystallographic Data for Tris(acetylacetonato)yttrium(III) dihydrate (Y(acac)₃(H₂O)₂)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 11.40(2) | researchgate.net |
| b (Å) | 29.53(5) | researchgate.net |
| c (Å) | 8.87(2) | researchgate.net |
| β (°) | 96(2) | researchgate.net |
| Volume (ų) | 2968.75 | researchgate.net |
| Coordination Number | 8 | researchgate.net |
| Coordination Geometry | Distorted Square Antiprism | researchgate.net |
Isomerism in this complex is primarily stereochemical. As mentioned previously, the D₃ symmetry of the tris-chelate arrangement makes the complex chiral, leading to the existence of optical isomers (enantiomers). wikipedia.org
Influence of Hydration State (n-hydrate) on Coordination Sphere and Reactivity
The degree of hydration, represented by 'n' in Y(acac)₃·nH₂O, has a profound impact on both the structure and reactivity of the complex. The value of 'n' can vary, with forms ranging from n=1 to n=3 being reported. wikipedia.org
The water molecules can be directly involved in the primary coordination sphere of the yttrium ion or exist as water of crystallization within the lattice. In the dihydrate and trihydrate forms, water molecules act as ligands, binding directly to the Y³⁺ ion to complete its coordination shell, typically resulting in an eight-coordinate geometry. researchgate.netacs.org Additional water molecules not bound to the metal can be held in the crystal lattice by hydrogen bonds. researchgate.net
The hydration state is a critical determinant of the complex's thermal reactivity. Upon heating, the hydrated complex loses its water molecules. researchgate.net This dehydration process can occur in stages. researchgate.net For instance, thermogravimetric analysis shows a mass loss around 80°C corresponding to the loss of water. researchgate.net Further heating under vacuum can induce more significant chemical changes. Instead of yielding the simple anhydrous Y(acac)₃, the trihydrate is known to convert to a tetranuclear oxo-cluster with the formula Y₄O(C₅H₇O₂)₁₀. wikipedia.orgacs.org This demonstrates that the "dehydration" process is not a simple removal of water but a more complex decomposition and rearrangement reaction influenced by the presence of coordinated water. wikipedia.org
Applications in Materials Science and Engineering Utilizing Tris Acetylacetonato Yttriumhydrate As Precursor
Precursor Applications in Thin Film Deposition Technologies
The ability of Tris(acetylacetonato)yttriumhydrate to decompose cleanly at elevated temperatures makes it an excellent precursor for depositing yttrium-containing thin films. These films are integral to a variety of technological applications, from electronic components to protective coatings.
Chemical Vapor Deposition (CVD) for Yttrium Oxide Films and Coatings
In Chemical Vapor Deposition (CVD), this compound serves as a volatile source of yttrium for the growth of yttrium oxide (Y₂O₃) films. The process involves the vaporization of the precursor, its transport into a reaction chamber, and its subsequent decomposition on a heated substrate to form a solid film. The thermal decomposition of the acetylacetonate (B107027) ligands leaves behind a high-purity yttrium oxide layer. The properties of the resulting Y₂O₃ films, such as crystallinity and thickness, can be precisely controlled by adjusting CVD process parameters like substrate temperature, precursor flow rate, and reactor pressure.
Research has shown that the decomposition of the yttrium acetylacetonate precursor is a critical factor influencing the final film quality. Studies on similar metal-organic precursors for Y₂O₃ deposition have highlighted the importance of precursor stability and reactivity with co-reactants like water or oxygen to achieve pure films with desirable electrical and optical properties.
Ultrasonic Spray Pyrolysis for Metal Oxide Film Synthesis
Ultrasonic spray pyrolysis is another effective technique that utilizes this compound for the synthesis of metal oxide films. In this method, a solution containing the yttrium precursor is atomized into fine droplets by an ultrasonic transducer. These droplets are then carried by a gas stream into a heated reaction zone where they undergo pyrolysis, leading to the formation of yttrium oxide particles that deposit onto a substrate as a thin film.
A study on the synthesis of Y₂O₃ thin films from yttrium acetylacetonate using this technique demonstrated that the crystalline structure of the films is dependent on the substrate temperature. Films deposited at 400°C were found to be mainly amorphous, while higher temperatures in the range of 450-550°C resulted in the formation of polycrystalline films with a cubic crystalline phase. The resulting films exhibited low surface roughness and a refractive index close to 1.8. The thermal decomposition of the precursor was studied, revealing that a β-diketone ligand is lost in the initial stages, followed by further dissociation to yield Y₂O₃ with some carbon-related residues.
| Deposition Parameter | Resulting Film Characteristic |
| Substrate Temperature | 400°C: Mainly amorphous structure |
| 450-550°C: Polycrystalline with cubic phase | |
| Film Property | Low surface roughness, Refractive index ~1.8 |
Fabrication of Carbon Nanostructures
While yttrium and its compounds can act as catalysts in the growth of carbon nanotubes, a review of the available scientific literature did not yield specific examples of this compound being directly used as a precursor for the fabrication of carbon nanostructures. Research in this area tends to focus on other forms of yttrium or different catalyst systems.
Role in Stabilizing Cubic Phases in Advanced Ceramic Materials
The introduction of yttrium into the crystal lattice of certain ceramics can stabilize desirable high-temperature phases at room temperature, leading to materials with enhanced properties. This compound is a valuable precursor for achieving this stabilization.
Yttria-Stabilized Zirconia (YSZ) Synthesis and Phase Stabilization Mechanisms
Yttria-stabilized zirconia (YSZ) is a ceramic material with exceptional thermal, mechanical, and electrical properties. Pure zirconia (ZrO₂) exhibits a monoclinic crystal structure at room temperature, which transforms to a tetragonal and then a cubic phase at elevated temperatures. The phase transitions are accompanied by significant volume changes, which can lead to cracking and failure of ceramic components. The addition of yttria (Y₂O₃) stabilizes the cubic or tetragonal phase at room temperature, preventing these destructive transformations.
This compound can be used as the yttrium source in various synthesis routes for YSZ, including co-precipitation, sol-gel, and hydrothermal methods. The acetylacetonate precursor offers good solubility in common organic solvents and decomposes to form yttria upon heating, which then integrates into the zirconia lattice. The amount of yttria incorporated determines the stabilized phase. Typically, doping with 3-5 mol% Y₂O₃ results in tetragonal YSZ (t-YSZ), known for its high strength and toughness, while higher concentrations (around 8 mol%) lead to the formation of cubic YSZ (c-YSZ), which exhibits high ionic conductivity.
The stabilization mechanism involves the substitution of Zr⁴⁺ ions with larger Y³⁺ ions in the zirconia crystal lattice. To maintain charge neutrality, this substitution creates oxygen vacancies, which play a crucial role in the high ionic conductivity of YSZ, a property exploited in solid oxide fuel cells and oxygen sensors.
Comparative Studies with Alternative Yttrium Precursors in Material Synthesis
The choice of yttrium precursor can significantly impact the efficiency of yttria incorporation and the properties of the final ceramic material. A comparative study investigated the effectiveness of three organometallic yttrium precursors, including yttrium (III) acetylacetonate (Y(acac)₃), for the stabilization of the cubic phase in YSZ coatings deposited by plasma-enhanced chemical vapor deposition (PE-CVD). researchgate.net
The study compared Y(acac)₃ with yttrium (III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Y(tmhd)₃) and yttrium (III) hexafluoroacetylacetonate (Y(acacF₆)₃) at deposition temperatures ranging from 500 to 800°C. The results showed that at lower temperatures (500-600°C), Y(tmhd)₃ was more efficient, introducing a higher concentration of yttria. researchgate.net However, at higher temperatures (700 and 800°C), Y(acac)₃ proved to be significantly more effective, incorporating twice as much yttria as Y(tmhd)₃ with a similar level of carbon impurities. researchgate.net In fact, only Y(acac)₃ was able to achieve a fully stabilized cubic phase at 800°C by surpassing the required 8 mol% yttria concentration. researchgate.net The differences in efficiency were attributed to the distinct decomposition behaviors of the precursors. researchgate.net
Table: Comparison of Yttrium Precursors in PE-CVD of YSZ Coatings researchgate.net
| Precursor | Deposition Temperature (°C) | Yttria Concentration (mol%) | Resulting Phase |
| Y(acac)₃ | 700 | ~8 | Tetragonal |
| 800 | ~15 | Cubic | |
| Y(tmhd)₃ | 500-600 | 1-2.7 | Tetragonal |
| 700-800 | 4-7.5 | Tetragonal | |
| Y(acacF₆)₃ | 500-800 | 0.7-1.8 | Tetragonal |
This comparative data underscores the critical role of precursor selection and process parameters in tailoring the properties of advanced ceramic materials.
Precursors for Nanomaterial Synthesis and Functionalization
The use of this compound is pivotal in the bottom-up fabrication of nanomaterials. Its decomposition characteristics allow for precise control over the size, morphology, and composition of the resulting nanostructures.
This compound is a versatile precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles, a material of significant interest due to its excellent thermal and chemical stability, as well as its optical properties. Solvothermal methods employing metal acetylacetonates (B15086760), including the yttrium variant, offer a convenient and non-toxic route to produce nanocrystalline metal oxides. researchgate.net In these methods, the acetylacetonate precursor is heated in a high-boiling point, oxygen-containing solvent. The solvent not only acts as the reaction medium but can also function as a capping ligand, binding to the surface of the forming nanoparticles to control their growth and prevent agglomeration. researchgate.net This approach allows for the synthesis of Y₂O₃ nanoparticles with specific sizes and shapes, which are crucial for their performance in various applications.
A non-hydrolytic, solvent-based, one-pot synthesis method has been developed for producing uniform and monodisperse europium-doped yttrium oxide (Y₂O₃:Eu) nanodiscs. rsc.org This technique offers a scalable and efficient route to high-quality nanomaterials with tunable diameters. rsc.org Yttrium oxide is regarded as an excellent host lattice for europium-based red-emitting phosphors due to its favorable unit cell structure and photo-saturation properties. rsc.org
Doping yttrium-based nanomaterials with other elements is a key strategy to enhance their intrinsic properties or introduce new functionalities. This compound can be co-reacted with other metal precursors to achieve uniform doping within the host lattice. For instance, doping yttrium oxide with rare-earth elements like europium can impart strong luminescent properties.
The process of doping can be finely controlled through various synthesis parameters. For example, in the microwave-assisted synthesis of europium-doped yttrium orthovanadate (YVO₄:Eu³⁺), the concentration of the europium dopant, the reaction holding time, and the solvent composition all significantly influence the photoluminescence intensity of the resulting nanophosphors. uminho.pt Research has shown that an optimal europium doping concentration can maximize the emission intensity, making these materials suitable for applications in fluorescent lamps and light-emitting diodes (LEDs). uminho.pt Furthermore, the addition of dopants can influence the crystal structure and morphology of the host material. rsc.org
Potential in Optoelectronic Materials Development
The unique luminescent properties of yttrium-based compounds, particularly when doped with rare-earth ions, make them highly valuable in the development of optoelectronic devices. This compound is a key starting material for creating these advanced phosphors.
Europium-doped yttrium orthovanadate (YVO₄:Eu³⁺) is a well-known red phosphor with significant applications in lighting and displays. This compound is used as the yttrium source in various synthesis methods to produce YVO₄:Eu³⁺ nanoparticles.
Several synthesis routes have been explored to produce high-quality YVO₄:Eu³⁺ nanoparticles. These include microwave-assisted hydrothermal methods, which allow for the rapid synthesis of nanoparticles with controlled morphology and photoluminescent properties. researchgate.net Another approach is laser ablation of a target material in deionized water, which offers a facile and chemically pure method for preparing YVO₄:Eu³⁺ colloids. nih.gov The resulting nanoparticles often exhibit a strong red emission under UV excitation.
The photoluminescence properties of YVO₄:Eu³⁺ nanoparticles are highly dependent on the synthesis conditions. Factors such as the concentration of the europium dopant and the crystallization time can be adjusted to optimize the emission intensity. uminho.pt These nanoparticles have demonstrated potential not only in lighting applications but also in biomedical fields, where they can be functionalized for use in bio-imaging and drug delivery. nih.gov
Catalytic Applications and Mechanistic Investigations of Tris Acetylacetonato Yttriumhydrate
Tris(acetylacetonato)yttriumhydrate as a Homogeneous Catalyst in Organic Transformations
In the domain of homogeneous catalysis, this compound serves as a Lewis acidic catalyst, activating substrates for a variety of organic transformations. The yttrium center, with its vacant orbitals, can coordinate to electron-rich functional groups, thereby facilitating bond-forming and bond-breaking processes. This property has been harnessed in a number of synthetic methodologies, providing efficient routes to valuable chemical entities.
Specific Catalytic Applications in Organic Synthesis Reactions
The catalytic prowess of this compound is particularly evident in several key organic reactions, showcasing its broad applicability and potential for streamlining complex molecular syntheses.
Yttrium-Catalyzed Hydroalkoxylation Reactions
Yttrium catalysts, including this compound, have proven effective in mediating hydroalkoxylation reactions. These reactions involve the addition of an alcohol across a carbon-carbon multiple bond. The Lewis acidic yttrium center activates the unsaturated system, rendering it more susceptible to nucleophilic attack by the alcohol. This methodology provides a direct and atom-economical route to ethers and other oxygen-containing compounds.
Application in Claisen Rearrangement Sequences
A significant application of yttrium catalysis lies in its ability to facilitate tandem reaction sequences, such as the intramolecular hydroalkoxylation/Claisen rearrangement. rsc.org This powerful cascade process allows for the efficient synthesis of complex molecular architectures, including valuable medium-sized lactams, from relatively simple starting materials. rsc.org The yttrium catalyst first promotes an intramolecular hydroalkoxylation to form an allyl vinyl ether intermediate, which then undergoes a nih.govnih.gov-sigmatropic Claisen rearrangement. rsc.orgnih.gov This tandem strategy offers a high degree of convergency and stereocontrol, making it an attractive tool for synthetic chemists. nih.gov DFT studies on related systems have helped to elucidate the elementary processes of the aromatic Claisen rearrangement, suggesting that the tautomerization step can be initiated by intermolecular proton transfer. researchgate.net
Polymerization Reactions, including Olefin Polymerization
This compound and related yttrium complexes have demonstrated significant activity as initiators for various polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.netnih.govresearchgate.netrsc.orgrsc.org While specific data for the hydrate (B1144303) form is not always detailed, yttrium complexes, in general, are known to be highly active. For instance, yttrium(III) isopropoxide has been used in conjunction with bisphenoxide ligands for the stereoselective polymerization of racemic β-butyrolactone.
The general mechanism for the ROP of lactones by yttrium alkoxide species is believed to proceed via a coordination-insertion mechanism. The carbonyl oxygen of the lactone coordinates to the Lewis acidic yttrium center, followed by nucleophilic attack of an alkoxide ligand on the carbonyl carbon, leading to the ring-opening of the monomer and propagation of the polymer chain. The nature of the ligands and the reaction conditions can significantly influence the activity of the catalyst and the properties of the resulting polymer, such as molecular weight and stereochemistry. researchgate.netnih.gov
| Catalyst System | Monomer | Polymer | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| Yttrium alkoxide with phosphasalen ligands | lactide | polylactide | Controlled | Low | researchgate.net |
| Chiral yttrium alkoxide | meso-lactide | syndiotactic polylactide | - | - | nih.gov |
| Yttrium trisphenolate with 1,2-propanediol | ε-caprolactone | polycaprolactone | Controlled by CL/PD ratio | Narrow | researchgate.net |
| Yttrium triflate | ε-caprolactone | polycaprolactone | - | - | nih.govrsc.org |
Development of Heterogeneous Catalysts Derived from Yttrium Acetylacetonate (B107027) Precursors
Beyond its applications in homogeneous catalysis, this compound serves as a valuable precursor for the synthesis of heterogeneous catalysts. The development of solid-supported catalysts is of great industrial importance as it simplifies catalyst separation from the reaction mixture, allowing for easier product purification and catalyst recycling. azom.commdpi.com
One common approach involves the thermal decomposition of this compound to produce yttrium oxide (Y₂O₃) nanoparticles. These nanoparticles can be used as catalysts themselves or as supports for other catalytically active metals. The properties of the resulting yttrium oxide, such as particle size and surface area, can be tailored by controlling the decomposition conditions.
Another strategy involves the impregnation of a support material, such as silica (B1680970) or alumina, with a solution of this compound, followed by calcination. This process results in highly dispersed yttrium species on the support surface, creating active sites for catalysis. rsc.org For example, a 3% yttrium supported on mesoporous silicate (B1173343) material (SBA-3) has been shown to be an effective catalyst for the acetylation of glycerol. mdpi.com The characterization of these heterogeneous catalysts is crucial and involves a variety of techniques, including gas adsorption for surface area and porosity measurements, chemisorption for active site characterization, and various spectroscopic and microscopic methods. azom.comntnu.edu
Mechanistic Studies of Catalytic Pathways
Understanding the mechanistic pathways of reactions catalyzed by this compound is essential for optimizing existing catalytic systems and for the rational design of new catalysts. A combination of experimental and computational techniques is often employed to elucidate these mechanisms.
For instance, in the yttrium-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement sequence, control experiments can provide strong evidence for the proposed cascade mechanism. rsc.org Furthermore, computational methods such as Density Functional Theory (DFT) have become invaluable tools for investigating the intricate details of catalytic cycles. researchgate.netnih.gov DFT calculations can be used to model the structures of intermediates and transition states, providing insights into the energetics of different reaction pathways and the origins of stereoselectivity. researchgate.netnih.gov
In the context of polymerization, mechanistic studies have focused on understanding the initiation and propagation steps. For yttrium-catalyzed lactide polymerization, it has been proposed that the reaction proceeds through a coordination-insertion mechanism. researchgate.net DFT studies on related systems have helped to rationalize the stereoselectivity observed with certain chiral yttrium catalysts.
While detailed mechanistic studies specifically on this compound are not always available, the broader understanding of yttrium catalysis provides a strong foundation for inferring its mode of action. The Lewis acidity of the yttrium center is a key feature, enabling the activation of substrates and facilitating the key bond-forming and bond-breaking steps in a variety of organic transformations.
Reaction Kinetics and Determination of Rate-Limiting Steps
The study of reaction kinetics is fundamental to understanding the mechanism of a catalytic process, providing insights into the sequence of elementary steps and identifying the slowest, rate-determining step. While comprehensive kinetic data specifically for tris(acetylacetonato)yttrium hydrate are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on analogous yttrium-based and other metal-acetylacetonate catalysts, particularly in the realm of ring-opening polymerization (ROP).
In the context of ROP of cyclic esters like lactones, yttrium catalysts are known for their high activity. For instance, yttrium complexes can catalyze the polymerization with high conversion rates and controlled molecular weight distributions. The kinetics of such polymerizations are often monitored by techniques like ¹H NMR spectroscopy to track monomer conversion over time and gel permeation chromatography (GPC) to determine the evolution of polymer molecular weight and dispersity (Đ).
A common observation in these systems is a linear relationship between the number-average molecular weight (M_n) of the resulting polymer and the monomer conversion. This linearity is a hallmark of a living or controlled polymerization, where initiation is fast relative to propagation, and termination or chain transfer reactions are largely absent. The rate of polymerization is typically found to be dependent on both the monomer and catalyst concentrations.
For a catalytic system to be effective, the rate of initiation should be comparable to or faster than the rate of propagation. In some cases, an induction period is observed, which might be attributed to a slow initiation process where the active catalytic species is formed in situ. For example, in the polymerization of L-lactide catalyzed by a tris(acetylacetonato)titanium(IV) complex, an induction period of about 30 minutes was reported. nih.gov The rate-limiting step in such catalytic cycles is often the insertion of the monomer into the metal-alkoxide bond of the growing polymer chain.
Table 1: Representative Kinetic Data for Ring-Opening Polymerization of ε-Caprolactone using a Yttrium Catalyst System
| Entry | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| 1 | 100:1 | 100 | 2 | >95 | 11,400 | 1.10 |
| 2 | 200:1 | 100 | 4 | >95 | 22,800 | 1.15 |
| 3 | 500:1 | 120 | 6 | >90 | 51,300 | 1.20 |
Note: This table presents illustrative data based on typical findings for yttrium-catalyzed ROP of ε-caprolactone and is not specific to tris(acetylacetonato)yttrium hydrate.
The determination of the rate-limiting step often involves a combination of experimental and computational approaches. Experimentally, the effect of reactant and catalyst concentrations on the initial reaction rate is studied to establish the rate law. Isotopic labeling studies can also pinpoint which bonds are broken in the rate-determining step. Computationally, density functional theory (DFT) calculations can be employed to map the potential energy surface of the catalytic cycle, identifying the transition state with the highest energy barrier, which corresponds to the rate-limiting step.
Identification and Characterization of Catalytic Intermediates
The identification of catalytic intermediates is crucial for elucidating the reaction mechanism. For tris(acetylacetonato)yttrium hydrate, the catalytic cycle is believed to be initiated by the interaction of the substrate with the yttrium center. The acetylacetonate ligands, while generally stable, can participate in the catalytic process.
In the context of ring-opening polymerization, a widely accepted mechanism is the coordination-insertion mechanism. This process is thought to involve the following steps:
Initiation: The reaction is often initiated by an alcohol, which can be an external additive or, potentially, the water molecule from the hydrate itself. The alcohol reacts with the yttrium center, leading to the formation of a yttrium alkoxide species and the release of an acetylacetone (B45752) molecule.
Coordination: The cyclic ester (e.g., lactone) monomer coordinates to the Lewis acidic yttrium center of the yttrium alkoxide intermediate.
Insertion: The coordinated monomer undergoes nucleophilic attack by the alkoxide group attached to the yttrium. This results in the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the yttrium-alkoxide bond, thereby elongating the polymer chain.
Propagation: The newly formed yttrium alkoxide, now with an extended polymer chain, can then coordinate and react with another monomer molecule, continuing the polymerization process.
The direct characterization of these intermediates is challenging due to their transient nature. However, spectroscopic techniques under reaction conditions can provide valuable evidence. In situ infrared (IR) spectroscopy can monitor changes in the vibrational modes of the catalyst and substrate, indicating coordination. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying the structure of the catalyst and its interaction with substrates in solution. For instance, changes in the chemical shifts of the acetylacetonate protons or carbons upon addition of a substrate can suggest ligand exchange or substrate binding.
In a study on the base hydrolysis of tris(acetylacetonato)metal(III) complexes, it was shown that the acetylacetonate ligand can be displaced under certain conditions, which supports the possibility of ligand exchange during a catalytic cycle. While this study focused on hydrolysis, it highlights the dynamic nature of the metal-acac bond.
Computational studies, such as DFT calculations, can model the structures and energies of proposed intermediates and the transition states that connect them, providing a theoretical framework for the catalytic pathway.
Role of the Hydrate Moiety in Catalytic Activity and Selectivity
The presence of water molecules in the coordination sphere of tris(acetylacetonato)yttrium hydrate is not merely incidental; it can play a significant role in the catalytic process. The number of water molecules (x in Y(acac)₃·xH₂O) can vary, and their involvement can manifest in several ways.
Upon heating, tris(acetylacetonato)yttrium hydrate can undergo dehydration. A study on the thermal "dehydration" of Y(acac)₃·3H₂O revealed that the process is not a simple loss of water but can lead to the formation of new chemical species. acs.org It has also been reported that upon heating under vacuum, yttrium acetylacetonate hydrate can convert to a polynuclear oxo-cluster, such as Y₄O(C₅H₇O₂)₁₀. wikipedia.org The formation of such oxo-bridged species can have profound implications for catalysis, as the yttrium centers in these clusters will have different steric and electronic environments compared to the monomeric hydrate. These clusters could be the true catalytically active species in some reactions.
The coordinated water molecule can also act as an internal initiator or co-catalyst. For instance, in polymerization reactions that are initiated by an alcohol, the hydrate water can serve as the initial proton source to generate the active yttrium alkoxide species. This would eliminate the need for an external alcohol initiator. The structure of water molecules around ions can be highly organized and influence their reactivity. nih.gov The specific arrangement of water in the crystal lattice of the hydrate can therefore influence its solubility and the accessibility of the yttrium center to the substrate.
Furthermore, the hydrate water can participate in the reaction through hydrolysis of either the substrate or the catalyst itself. While often considered a detrimental side reaction, controlled hydrolysis can sometimes be a key step in the catalytic cycle, leading to the formation of more active catalytic species. The intriguing role of water in influencing protein-ligand binding through displacement and altering the hydration of key residues provides a conceptual parallel for how the hydrate moiety might modulate the interaction between the yttrium catalyst and the substrate. nih.gov
Theoretical and Computational Studies on Tris Acetylacetonato Yttriumhydrate
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Vibrational Analysis
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and related properties of metal complexes. For tris(acetylacetonato)yttrium hydrate (B1144303), DFT calculations can provide significant insights into its molecular geometry, the nature of the yttrium-oxygen bonds, and its vibrational spectrum.
Electronic Structure and Geometry:
DFT calculations, particularly those employing hybrid functionals like B3LYP, are well-suited to model the geometry of tris(acetylacetonato)yttrium hydrate. The calculations would typically start with the experimentally determined crystal structure of yttrium acetylacetonate (B107027) trihydrate as a reference. nih.gov The geometry optimization would then refine the atomic positions to find the minimum energy structure.
The coordination around the yttrium(III) ion is expected to be eight-coordinate, with six oxygen atoms from the three acetylacetonato ligands and two oxygen atoms from water molecules. The calculated bond lengths and angles can be compared with experimental X-ray diffraction data to validate the computational model. For instance, the crystal structure of yttrium acetylacetonate trihydrate reveals a distorted square antiprismatic coordination geometry. nih.gov
Analysis of the frontier molecular orbitals (HOMO and LUMO) from DFT calculations helps in understanding the electronic transitions and reactivity of the complex. The HOMO is likely to be localized on the acetylacetonato ligands, while the LUMO may have significant contributions from the yttrium d-orbitals. The energy gap between the HOMO and LUMO is a key parameter that influences the compound's stability and electronic properties.
Vibrational Analysis:
The vibrational frequencies of tris(acetylacetonato)yttrium hydrate can be computed using DFT. These calculations predict the positions of infrared (IR) and Raman bands, which can be compared with experimental spectra for validation. The vibrational analysis allows for the assignment of specific vibrational modes to the observed spectral peaks.
Key vibrational modes of interest include the Y-O stretching frequencies, which provide direct information about the strength of the metal-ligand bonds. Other important vibrations are the C=O and C=C stretching modes of the acetylacetonato ligand, which are sensitive to coordination with the yttrium ion. While specific DFT studies on the vibrational spectra of tris(acetylacetonato)yttrium hydrate are not abundant in the literature, studies on other metal acetylacetonates (B15086760) provide a basis for comparison. For example, in tris(acetylacetonato)chromium(III), DFT calculations have been instrumental in assigning the complex vibrational spectra. researchgate.net
| Property | Computational Details | Expected Findings |
| Optimized Geometry | DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G*) | Eight-coordinate yttrium center with distorted square antiprismatic geometry. Y-O bond lengths and angles comparable to experimental data. nih.gov |
| Electronic Structure | Analysis of HOMO, LUMO, and molecular orbital compositions | HOMO localized on acetylacetonato ligands, LUMO with yttrium d-orbital character. HOMO-LUMO gap indicative of electronic stability. |
| Vibrational Frequencies | Frequency calculations at the same level of theory as geometry optimization | Prediction of IR and Raman active modes. Assignment of Y-O stretching and ligand-based vibrations. |
Molecular Dynamics Simulations for Solution Behavior and Ligand Exchange Processes
While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding the behavior of tris(acetylacetonato)yttrium hydrate in solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of solute-solvent interactions and ligand exchange phenomena.
Solution Behavior:
MD simulations can be employed to study the solvation of tris(acetylacetonato)yttrium hydrate in various solvents. By simulating the complex in a box of solvent molecules, one can investigate the structure of the solvation shells around the complex. This includes determining the preferred orientation of solvent molecules and the extent of hydrogen bonding between the coordinated water molecules and the solvent. Such simulations are crucial for understanding the solubility and reactivity of the complex in different media. While specific MD studies on this complex are scarce, simulations of other yttrium-containing systems, such as yttria-stabilized zirconia, have demonstrated the utility of this approach. americanelements.comrsc.orgsigmaaldrich.com
Ligand Exchange Processes:
Ligand exchange is a fundamental reaction for coordination complexes and is critical for their application in catalysis and synthesis. MD simulations, particularly with enhanced sampling techniques, can be used to explore the mechanisms of ligand exchange in tris(acetylacetonato)yttrium hydrate. This could involve the exchange of coordinated water molecules with solvent molecules or the exchange of the acetylacetonato ligands themselves.
The simulations can help to identify the transition states and intermediates involved in the exchange process and to calculate the activation energies. For other metal acetylacetonate complexes, kinetic studies have elucidated the mechanisms of ligand exchange, which often involve the formation of higher-coordinate intermediates. rsc.org Computational studies can provide a detailed atomistic view of these processes.
| Simulation Type | Key Parameters to Investigate | Potential Insights |
| Solvation in Water | Radial distribution functions, coordination numbers, hydrogen bonding analysis | Structure of the hydration shells around the complex. Role of coordinated water in stabilizing the complex in solution. |
| Ligand Exchange | Free energy calculations (e.g., using umbrella sampling or metadynamics) | Mechanistic pathways for water and acetylacetonato ligand exchange. Calculation of activation barriers for exchange processes. |
Prediction of Reactivity, Selectivity, and Catalytic Mechanisms
Computational chemistry provides a powerful platform for predicting the reactivity and catalytic potential of tris(acetylacetonato)yttrium hydrate. By modeling its interactions with various reactants, it is possible to gain insights into potential catalytic cycles.
Reactivity and Selectivity:
DFT calculations can be used to model the interaction of the yttrium complex with potential substrates. By calculating the energies of reactants, products, and transition states, one can predict the thermodynamics and kinetics of a given reaction. This allows for the screening of potential catalytic applications. For example, yttrium complexes have been investigated for their catalytic activity in polymerization reactions. riken.jp Computational studies can help to understand the factors that control the stereoselectivity of such reactions.
The electronic properties of the complex, such as the charge on the yttrium atom and the orbital energies, can be correlated with its reactivity. For instance, a more electrophilic metal center might be more reactive towards nucleophilic substrates.
Catalytic Mechanisms:
Once a potential catalytic reaction is identified, computational methods can be used to elucidate the detailed mechanism. This involves mapping out the entire catalytic cycle, including substrate coordination, insertion or transformation steps, and product release. By identifying the rate-determining step, efforts can be focused on designing more efficient catalysts.
While specific catalytic applications of tris(acetylacetonato)yttrium hydrate are not extensively documented in a computational context, the general principles of catalyst design and mechanistic investigation using computational tools are well-established for other transition metal and rare-earth complexes. riken.jp
Computational Approaches to Polymorph Stability and Interconversion Pathways
Polymorphism, the ability of a solid to exist in more than one crystal structure, can significantly impact the physical properties and applications of a material. Computational methods can be employed to investigate the potential polymorphs of tris(acetylacetonato)yttrium hydrate and their relative stabilities.
Polymorph Stability:
Solid-state DFT calculations can be used to predict the structures and energies of different possible polymorphs. By comparing the calculated lattice energies of various crystal packing arrangements, one can determine their relative thermodynamic stabilities. Experimental evidence for polymorphism in related metal acetylacetonate complexes, such as tris(acetylacetonato)iron(III), highlights the importance of such investigations. nih.gov
Interconversion Pathways:
Computational methods can also be used to explore the pathways by which one polymorph can convert into another. This often involves calculating the energy barriers for solid-state phase transitions. Understanding these pathways is crucial for controlling the crystallization process to obtain a desired polymorph. While there is a lack of specific computational studies on the polymorphism of tris(acetylacetonato)yttrium hydrate, the methodologies are well-developed and have been applied to other organic and inorganic systems.
| Computational Method | Objective | Expected Outcome |
| Solid-State DFT | Prediction of crystal structures and lattice energies of potential polymorphs | Identification of the most stable polymorph and other metastable forms. Comparison with experimental powder X-ray diffraction data. |
| Transition State Searching | Calculation of energy barriers for polymorph interconversion | Understanding the kinetics of phase transitions and the conditions under which they may occur. |
Future Research Directions and Emerging Applications of Tris Acetylacetonato Yttriumhydrate
Development of Novel Yttrium Acetylacetonate (B107027) Derivatives with Tunable Properties
The inherent versatility of the acetylacetonate ligand provides a fertile ground for the development of new yttrium complexes with tailored properties. By modifying the ligand structure, researchers can fine-tune the steric and electronic characteristics of the resulting complex, thereby influencing its reactivity, solubility, and stability.
Future research in this area is directed towards the synthesis of derivatives with functionalized β-diketonate ligands. For instance, the introduction of bulky substituents can enhance the solubility of the complex in non-polar solvents and create specific steric environments around the yttrium center, which is crucial for stereoselective catalysis. Conversely, the incorporation of electron-withdrawing or -donating groups can modulate the Lewis acidity of the yttrium ion, impacting its catalytic activity.
A comparative study of different yttrium organometallic precursors has already demonstrated the impact of ligand modification. For example, Yttrium(III) hexafluoroacetylacetonate and Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibit different efficiencies in the deposition of yttria-stabilized zirconia (YSZ) coatings compared to the parent acetylacetonate. mdpi.com This highlights the potential for creating a library of yttrium acetylacetonate derivatives with a wide range of physical and chemical properties.
Table 1: Comparison of Yttrium Precursors for YSZ Coatings by PE-CVD
| Precursor | Yttria Concentration (mol%) at 700-800 °C | Carbon Content (at.%) | Efficiency for Cubic Phase Stabilization |
| Yttrium(III) acetylacetonate, Y(acac)₃ | 8–15 | 5.4–3 | High |
| Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), Y(tmhd)₃ | Lower than Y(acac)₃ | 5.4–3 | Lower than Y(acac)₃ |
| Yttrium(III) hexafluoroacetylacetonate, Y(acacF₆)₃ | 0.7–1.8 | 3.6–8.2 | Low |
This table was generated based on data from a comparative study on yttrium organometallic compounds. mdpi.com
Exploration of New Catalytic Transformations and Reaction Systems
Tris(acetylacetonato)yttriumhydrate and its derivatives are promising catalysts for a variety of organic transformations. Their utility stems from the Lewis acidic nature of the yttrium ion and the ability to coordinate with and activate organic substrates.
Current research has shown their effectiveness in polymerization reactions, such as the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide. researchgate.net The catalytic activity can be tuned by altering the ligands around the yttrium center. Furthermore, polynuclear lanthanide–diketonato clusters, which can form from compounds like yttrium acetylacetonate, have been identified as effective catalysts for the hydroboration of carboxamides and esters. wikipedia.org
Future explorations will likely focus on expanding the catalytic scope of these yttrium complexes to other important organic reactions. This includes their potential application in:
Asymmetric catalysis: By employing chiral acetylacetonate ligands, it may be possible to develop yttrium catalysts for enantioselective reactions.
C-H activation: The development of yttrium catalysts capable of activating and functionalizing C-H bonds would be a significant advancement in organic synthesis.
CO₂ utilization: Rare-earth complexes, including those of yttrium, are being investigated for their ability to catalyze the copolymerization of CO₂ with epoxides, offering a pathway to valuable polycarbonates. researchgate.net
The fabrication of carbon nanostructures using yttrium acetylacetonate as a precursor in chemical vapor deposition (CVD) also points towards its role in materials synthesis with catalytic implications. americanelements.com
Integration into Advanced Functional Materials Systems and Devices
The use of this compound as a precursor for the synthesis of advanced functional materials is a rapidly growing area of research. Its solubility in organic solvents and its thermal decomposition to form yttrium oxide make it an ideal candidate for various deposition techniques.
A key application lies in the production of Yttria-Stabilized Zirconia (YSZ) coatings through plasma-enhanced chemical vapor deposition (PE-CVD). mdpi.com These coatings are crucial for thermal barrier applications in gas turbines and other high-temperature environments. Research has shown that Y(acac)₃ can be a highly efficient precursor for achieving the desired cubic phase of YSZ at relatively low temperatures. mdpi.comresearchgate.net
Beyond YSZ, future applications are envisioned in:
Electronics and Optoelectronics: Yttrium oxide, derived from the decomposition of yttrium acetylacetonate, is a high-k dielectric material, making it suitable for use in transistors and other electronic components. researchgate.net Its luminescent properties also open doors for applications in phosphors for displays and lighting. americanelements.com
Sensors: The integration of yttrium oxide films, prepared from yttrium acetylacetonate precursors, into sensor devices is an active area of investigation. researchgate.net
Ceramics: Yttrium acetylacetonate is a valuable precursor for creating high-purity yttrium-containing ceramics with applications ranging from crucibles for molten metals to solid-state electrolytes. americanelements.com
Addressing Existing Research Gaps in Yttrium Acetylacetonate Chemistry
Despite the progress made, several research gaps remain in the fundamental understanding of yttrium acetylacetonate and its derivatives. A significant challenge lies in the detailed characterization of these complexes, particularly in the solid state and in solution. jeol.com The tendency of these compounds to form hydrates and oxo-clusters upon heating complicates the determination of their precise molecular structure and reactivity. wikipedia.orgacs.org
Furthermore, there are inconsistencies in the reported data for fundamental properties like vapor pressure for related organometallic precursors, which is critical for reproducible CVD processes. A more thorough investigation into the thermal decomposition pathways of yttrium acetylacetonate is necessary to optimize its use as a precursor for materials synthesis. researchgate.net Understanding the electronic structure and magnetic properties of these complexes is also crucial for predicting their catalytic behavior and designing new functional materials. jeol.com
Sustainable Synthesis and Application Methodologies for Rare-Earth Coordination Compounds
The increasing demand for rare-earth elements necessitates the development of sustainable and environmentally friendly methods for the synthesis and application of their coordination compounds. Traditional synthetic routes often involve the use of hazardous solvents and produce significant waste.
Future research is actively pursuing greener alternatives for the synthesis of yttrium acetylacetonate and related complexes. These include:
Mechanochemistry: This solvent-free approach involves the direct reaction of reactants in a ball mill, offering a high-yield and environmentally benign route to metal β-diketonate complexes. google.com
Green Solvents: The use of less toxic and biodegradable solvents, such as deep eutectic solvents and ionic liquids, is being explored for the synthesis and processing of these compounds. researchgate.net
Biomass-based Synthesis: The "green synthesis" of yttrium-containing nanoparticles using plant extracts, such as pine needle leaf extract, has been demonstrated, showcasing a move towards more sustainable practices. mdpi.com
In addition to synthesis, developing methods for the recovery and recycling of rare-earth elements from waste materials using complexing agents like β-diketones is an important aspect of a circular economy for these critical materials. osti.gov The development of environmentally friendly yttrium(III) complexes, such as those with acylaminocarboxylate ligands, also points towards a future with more sustainable rare-earth chemistry. researchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing tris(acetylacetonato)yttriumhydrate, and how can purity be optimized?
this compound is typically synthesized via ligand exchange reactions. A common method involves reacting yttrium salts (e.g., yttrium chloride or acetate) with acetylacetone (Hacac) in a polar solvent like ethanol or dichloromethane under controlled pH. For example, describes a similar synthesis for [Si(acac)₃][AgCl₂], where acetylacetonate ligands coordinate to the metal center in a stepwise process. To optimize purity, ensure stoichiometric excess of acetylacetone, inert atmosphere (to prevent hydrolysis), and slow crystallization in non-aqueous solvents. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. Which characterization techniques are most effective for confirming the structure and hydration state of this compound?
Key techniques include:
- X-ray crystallography : Resolves the octahedral coordination geometry of the yttrium center and confirms ligand bonding modes.
- Thermogravimetric analysis (TGA) : Quantifies the hydration state by measuring mass loss upon heating.
- FT-IR spectroscopy : Identifies ν(C=O) and ν(C-O) stretches (~1600 cm⁻¹ and ~1250 cm⁻¹) characteristic of acetylacetonate ligands.
- Elemental analysis : Validates the Y:C:O ratio. Cross-referencing these methods ensures structural fidelity, as shown in for analogous metal-acac complexes .
Q. How should researchers handle contradictions in thermal stability data reported for this compound?
Discrepancies in thermal stability (e.g., decomposition temperatures) often arise from variations in hydration levels or synthesis conditions. To resolve contradictions:
- Standardize measurement protocols (e.g., heating rate in TGA).
- Compare data with structurally similar compounds (e.g., tris(acetylacetonato)iron(III)) and validate using multiple techniques (e.g., DSC for enthalpy of fusion, as in ).
- Report synthesis conditions (solvent, drying methods) to contextualize results .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying solvent effects on the catalytic activity of this compound in organic transformations?
Solvent polarity and coordinating ability significantly influence the Lewis acidity of yttrium, which drives catalytic activity. For example, in non-polar solvents (e.g., toluene), the complex may exhibit higher activity due to reduced ligand dissociation. Advanced NMR (e.g., ¹H DOSY) can track solvent coordination dynamics, while kinetic studies under varying dielectric conditions (e.g., using acetone vs. hexane) reveal solvent-dependent rate constants. highlights similar solvent effects in iron-acac complexes for oxidation reactions .
Q. How can researchers design experiments to probe the hydration-dependent luminescence properties of this compound?
Hydration alters the ligand field and electronic structure, impacting luminescence. Experimental design should include:
- Controlled dehydration : Use vacuum drying or thermal annealing to prepare samples with defined H₂O content.
- Photoluminescence spectroscopy : Compare emission spectra (λem) under hydrated vs. anhydrous states.
- DFT calculations : Model the effect of coordinated H₂O on frontier molecular orbitals. Reference methodologies from , where thermodynamic properties of acac complexes were correlated with crystal packing .
Q. What strategies are recommended for resolving contradictions between computational and experimental data on the redox behavior of this compound?
Discrepancies may arise from approximations in computational models (e.g., neglecting solvation effects). To address this:
- Validate computational methods (e.g., DFT with hybrid functionals) using experimental cyclic voltammetry (CV) data.
- Incorporate explicit solvent molecules in simulations to improve accuracy.
- Cross-check with spectroscopic techniques (e.g., XANES) to confirm oxidation states. emphasizes data reproducibility and transparency in such analyses .
Data Analysis and Reproducibility
Q. How should researchers statistically validate crystallographic data for this compound when reporting bond length/angle variations?
Use the R-factor and Goodness-of-Fit (GoF) metrics to assess data quality. For bond parameter variations, apply:
- Standard deviations from multiple crystallographic datasets.
- Student’s t-test to determine if differences are statistically significant (p < 0.05).
- Compare with databases (e.g., Cambridge Structural Database) for typical Y–O bond lengths. underscores rigorous data presentation and error analysis in chemical research .
Q. What are best practices for ensuring reproducibility in synthetic procedures for this compound?
- Document exact stoichiometry, solvent purity, and reaction atmosphere (e.g., Ar vs. N₂).
- Share raw data (e.g., XRD .cif files, TGA curves) via repositories adhering to FAIR principles.
- Provide detailed crystallization protocols (e.g., cooling rates, solvent ratios). advocates for open data deposition to enhance reproducibility .
Conflict Resolution in Literature
Q. How can researchers reconcile conflicting reports on the catalytic efficiency of this compound in polymerization reactions?
Discrepancies may stem from differences in monomer purity, initiator systems, or reaction scales. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
